molecular formula C21H21NO3 B1302177 4-N-Fmoc-amino-cyclohexanone CAS No. 391248-11-6

4-N-Fmoc-amino-cyclohexanone

Cat. No.: B1302177
CAS No.: 391248-11-6
M. Wt: 335.4 g/mol
InChI Key: PGHGDSRIILPGMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-Fmoc-amino-cyclohexanone typically involves the reaction of 4-aminocyclohexanone with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-N-Fmoc-amino-cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of 4-N-Fmoc-amino-cyclohexanone involves its role as a protecting group for amines. The Fmoc group is introduced to the amine via reaction with Fmoc-Cl, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Fmoc group can be removed under basic conditions, typically using piperidine, to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

  • 9H-Fluoren-9-ylmethyl carbamate
  • 4-Oxocyclohexylcarbamate
  • Fmoc-protected amino acids

Uniqueness

4-N-Fmoc-amino-cyclohexanone is unique due to its specific structure, which combines the Fmoc protecting group with a cyclohexanone moiety. This provides distinct reactivity and stability compared to other Fmoc-protected compounds. Its ability to undergo various chemical reactions while maintaining the integrity of the Fmoc group makes it particularly valuable in peptide synthesis .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-oxocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c23-15-11-9-14(10-12-15)22-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14,20H,9-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHGDSRIILPGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374671
Record name 4-N-Fmoc-amino-cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391248-11-6
Record name 4-N-Fmoc-amino-cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 391248-11-6
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